![molecular formula C12H16Cl2N2 B2448576 1-[(3,4-二氯苯基)甲基]哌啶-4-胺 CAS No. 92539-28-1](/img/structure/B2448576.png)

1-[(3,4-二氯苯基)甲基]哌啶-4-胺

描述

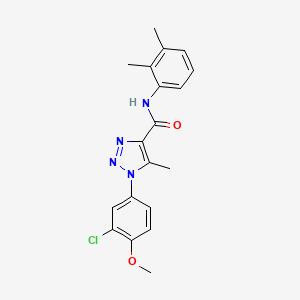

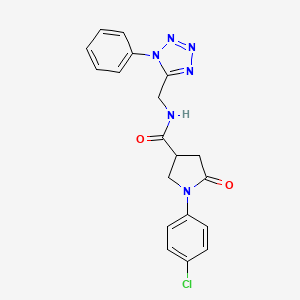

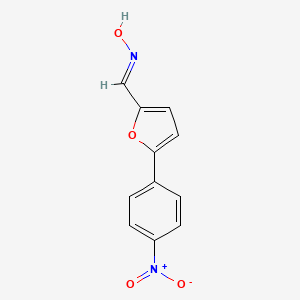

“1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine” is a chemical compound with the molecular formula C12H16Cl2N2 . It is an organic compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of “1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine” and its derivatives can be achieved through various methods. One such method involves the use of metal-catalyzed reactions . The reaction involves the use of different transition metals, including iron, nickel, and ruthenium, as catalysts .

Molecular Structure Analysis

The molecular structure of “1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine” includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The InChI code for this compound is 1S/C12H16Cl2N2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine” include a molecular weight of 259.17 . The compound is stored at room temperature and appears as an oil .

科学研究应用

合成和结构研究

合成和晶体结构分析:一项研究描述了类似化合物3-((2-氯苯基)(哌啶-1-基)甲基)-4-羟基-1-苯基喹啉-2(1H)-酮的合成。该研究涉及将二级胺进行Michael加成到α,β-不饱和羰基化合物中,然后通过X射线晶体学和密度泛函理论(DFT)方法进行其晶体结构、分子几何和振动分析的深入研究(Fatma et al., 2017)。

反应机理研究:另一项研究调查了1-甲基-2,5-二氯-3,4-二甲酰吡咯与胺的反应,导致产物具有高亲核性活性。这项研究提供了关于类似于1-[(3,4-二氯苯基)甲基]哌啶-4-胺的化合物的化学反应性和相互作用的见解(Panfilova et al., 1981)。

核磁共振研究和抗氧化活性:一项关于3,5-二甲基-2,6-双(2,4-二氯苯基)哌啶-4-酮的研究,这是一种与研究对象化合物相关的分子,突出了其合成、核磁共振表征和抗氧化活性评估(Dineshkumar & Parthiban, 2022)。

构象分析和晶体结构:一项研究对与1-[(3,4-二氯苯基)甲基]哌啶-4-胺在结构上相似的化合物进行了详细的构象分析。该研究利用核磁共振线形分析和X射线衍射来理解固体和溶液构象(Ribet et al., 2005)。

在药物化学中的应用

合成类似物用于受体结合:对合成和评估2-(1-吡咯基)-N-[2-(3,4-二氯苯基)乙基]-N-甲基乙二胺的构象受限类似物进行研究,以了解sigma受体结合的分子相互作用和类似化合物的潜在药用应用(de Costa et al., 1993)。

药理学特性:一项研究表征了一种新型κ-阿片受体拮抗剂,提供了有关受体亲和力和选择性的宝贵数据,这对于了解类似化合物如1-[(3,4-二氯苯基)甲基]哌啶-4-胺很有用(Grimwood et al., 2011)。

抗菌活性研究:对某些哌啶衍生物的合成和抗菌活性进行研究,提示了在开发抗菌剂方面的潜在应用。这类研究可以指导对结构相关化合物的抗菌性质的研究(Vinaya et al., 2009)。

未来方向

作用机制

Target of Action

It’s structurally related to a class of compounds known as piperidines, which are present in more than twenty classes of pharmaceuticals . Piperidines are often involved in interactions with various receptors and enzymes in the body, contributing to their diverse pharmacological effects .

Mode of Action

This typically involves binding to the active site of the target protein, leading to changes in the protein’s conformation and activity .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their interactions with different targets . The downstream effects of these interactions can vary widely, depending on the specific targets and the context within the biological system .

Result of Action

Based on its structural similarity to other piperidine derivatives, it’s plausible that its effects at the molecular and cellular level are diverse and depend on the specific targets it interacts with .

属性

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGIQVVVGVAMEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

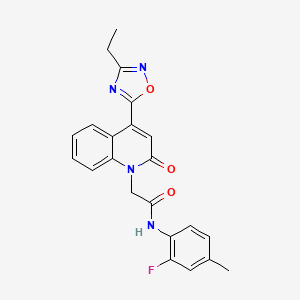

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one](/img/structure/B2448493.png)

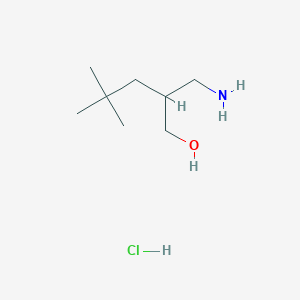

![(5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B2448503.png)

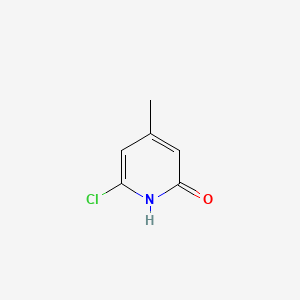

![5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2448505.png)

![1-{4-[2-(Methylsulfanyl)phenyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2448512.png)